2-Chloro-1,1-difluoro-1-methoxyethane, also known as Methoxyflurane, is a halogenated volatile anesthetic agent. It is recognized for its potent analgesic effects at sub-anesthetic doses and has been utilized extensively in veterinary medicine, particularly for small laboratory animals. The compound is classified under the category of halogenated ethers, which are known for their anesthetic properties and potential nephrotoxicity risks associated with their use .
The chemical is identified by the CAS number 428-65-9 and has a molecular formula of C₃H₅ClF₂O. Its molecular weight is approximately 130.52 g/mol . Methoxyflurane has been documented in various scientific studies and patents, highlighting its significance in both research and practical applications.
The synthesis of 2-chloro-1,1-difluoro-1-methoxyethane can be accomplished through several chemical pathways. One notable method involves the reaction of 1,1,2-trichloroethane or a mixture of cis- and trans-1,2-dichloroethylene with hydrogen fluoride in the presence of chlorine monofluoride at low temperatures (approximately -60 to -40 degrees Celsius) for a duration of about 18 minutes .
The reaction conditions typically require:
The molecular structure of 2-chloro-1,1-difluoro-1-methoxyethane can be represented as follows:
This structure includes a methoxy group (-OCH₃) attached to a carbon atom that is also bonded to two fluorine atoms and one chlorine atom.
Key data related to the molecular structure includes:
2-Chloro-1,1-difluoro-1-methoxyethane can undergo various chemical reactions typical of halogenated compounds. These include:
The stability of this compound under different conditions and its reactivity with nucleophiles are critical for understanding its behavior in various chemical environments. The presence of electronegative halogens increases the electrophilicity of the carbon atoms, making them susceptible to nucleophilic attack .
The mechanism by which 2-chloro-1,1-difluoro-1-methoxyethane exerts its anesthetic effects involves modulation of neurotransmitter release at synapses in the central nervous system. It likely acts on gamma-aminobutyric acid receptors and may influence sodium channels, leading to decreased neuronal excitability.
Research indicates that exposure to Methoxyflurane at sub-anesthetic concentrations does not adversely affect fetal development in animal models, although higher concentrations can lead to developmental toxicity . This highlights the importance of dosage in therapeutic applications.
Key physical properties include:
Chemical properties include:
2-Chloro-1,1-difluoro-1-methoxyethane is primarily used as an anesthetic agent in veterinary medicine due to its effective analgesic properties. It has been employed in various studies examining its effects on pain management and anesthesia protocols in small animals. Additionally, research continues into its potential applications in human medicine and other fields where volatile anesthetics are required .
The synthesis of 2-chloro-1,1-difluoro-1-methoxyethane (C₃H₅ClF₂O) from methyl chloroacetate derivatives proceeds through sequential halogen exchange and etherification reactions. A patented methodology utilizes methyl chloroacetate as the starting material, undergoing liquid-phase fluorination with anhydrous hydrogen fluoride under controlled conditions. This reaction requires specialized nickel or chromium-based catalysts to facilitate the substitution of chloride atoms with fluoride while maintaining ester functionality integrity. The process operates optimally at temperatures between 80-120°C under moderate pressure conditions (5-15 bar) to achieve efficient conversion [1].
Critical reaction parameters include:
Table 1: Optimized Reaction Conditions for Methyl Chloroacetate Fluorination
Parameter | Optimal Range | Effect on Yield |
---|---|---|
Temperature | 80-120°C | Below 80°C: Slow kinetics |
Above 120°C: Decarboxylation dominant | ||
Hydrogen Fluoride Molar Ratio | 4:1 to 6:1 (HF:ester) | Lower ratios: Incomplete fluorination |
Catalyst Loading | 5-8 wt% (Cr-based) | Higher loadings increase reaction rate |
Reaction Time | 6-8 hours | Extended time promotes hydrolysis |
Chromium-magnesium composite catalysts demonstrate exceptional efficiency in the final halogen exchange step to install the chlorine substituent. These bifunctional catalysts (e.g., MgF₂/CrF₃) provide balanced Lewis acidity and fluoride ion donation capacity essential for chlorine-fluorine exchange. The catalyst preparation involves co-precipitation of magnesium and chromium nitrates followed by fluorination at 400°C, yielding a high-surface-area material (120-150 m²/g) with strong Brønsted acid sites [1].
Alternative catalytic systems include:
Catalyst deactivation pathways include chromium leaching during aqueous workup and coke deposition from trace organic impurities. Regeneration protocols involve oxidative treatment at 350°C followed by re-fluorination with hydrogen fluoride gas, restoring 90% of initial activity for three cycles [1].
The methoxy group introduction employs Williamson ether synthesis between 2-chloro-1,1,2-trifluoroethane derivatives and sodium methoxide. This SN₂ reaction proceeds through nucleophilic attack at the carbon bearing the activated chlorine atom, with the reaction kinetics highly dependent on halogen electronegativity and steric accessibility [10].
Critical mechanistic considerations:
Alternative etherification routes involve:
Table 2: Etherification Reagent Comparison for Methoxy Group Installation
Reagent System | Temperature Range | Conversion Efficiency | Byproduct Formation |
---|---|---|---|
Sodium Methoxide/DMF | 40-50°C | 88-92% | <5% elimination products |
Dimethyl Sulfate/K₂CO₃ | 60-70°C | 82-85% | 8-12% dialkylated ether |
Methanol/γ-Alumina | 200-250°C | 75-78% | 15-18% olefin formation |
Continuous-flow systems overcome limitations of batch production through precise residence time control and enhanced heat transfer. A multistep flow process integrates fluorination, chlorination, and etherification in sequentially optimized reactors:
Key advantages observed:
Table 3: Continuous-Flow vs. Batch Production Performance Metrics
Parameter | Batch Reactor | Continuous-Flow System | Improvement |
---|---|---|---|
Overall Yield | 68-72% | 88-92% | +25% relative |
Production Capacity | 0.5 kg/hr (500L) | 1.2 kg/hr (10L total vol) | 140% capacity increase |
Byproduct Generation | 12-15% | 3-5% | 70% reduction |
Typical Residence Time | 8-10 hours | 25-40 minutes | 90% reduction |
Energy Consumption | 350 kWh/kg | 210 kWh/kg | 40% reduction |
The integration of real-time analytics (FTIR, mass spectrometry) at each stage allows dynamic adjustment of stoichiometry and temperature, maintaining product quality despite feedstock variability. Future development focuses on heterogeneous catalyst integration within monolithic reactor structures to eliminate separation steps and further intensify the process [1].
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2